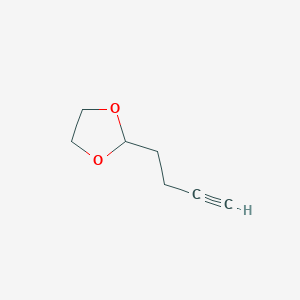
2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE is an organic compound characterized by a dioxolane ring substituted with a but-3-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE typically involves the reaction of but-3-yn-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield .
化学反应分析
Types of Reactions: 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
科学研究应用
2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming new carbon-carbon and carbon-heteroatom bonds. The pathways involved often include the formation of reactive intermediates, such as carbocations or carbanions, which then undergo further transformations .
相似化合物的比较
But-3-yn-1-ol: A terminal acetylenic compound with similar reactivity.
1,3-Dioxolane: The parent compound without the but-3-yn-1-yl substitution.
2-(But-3-yn-1-yl)isoindoline-1,3-dione: A structurally related compound with different functional groups.
Uniqueness: 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE is unique due to its combination of a dioxolane ring and an alkyne group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
71948-69-1 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
2-but-3-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-7-8-5-6-9-7/h1,7H,3-6H2 |
InChI 键 |
LGKAIVGCHXBWHW-UHFFFAOYSA-N |
SMILES |
C#CCCC1OCCO1 |
规范 SMILES |
C#CCCC1OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















